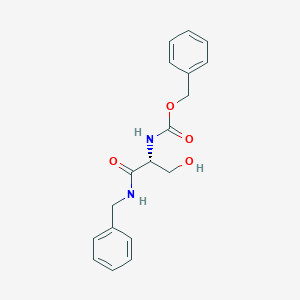

(R)-Benzyl (1-(benzylamino)-3-hydroxy-1-oxopropan-2-yl)carbamate

説明

(R)-Benzyl (1-(benzylamino)-3-hydroxy-1-oxopropan-2-yl)carbamate is a useful research compound. Its molecular formula is C18H20N2O4 and its molecular weight is 328.4. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

The primary targets of the compound are yet to be identified. It is known that carbamates, the group to which this compound belongs, are designed to make drug−target interactions through their carbamate moiety .

Mode of Action

The carbamate functionality of the compound imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . This allows the compound to modulate inter- and intramolecular interactions with the target enzymes or receptors .

Biochemical Pathways

Carbamates are known to play a significant role in modern drug discovery and medicinal chemistry . They are widely utilized as a peptide bond surrogate in medicinal chemistry due to their chemical stability and capability to permeate cell membranes .

Pharmacokinetics

Carbamates have been manipulated for use in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability . Substitution on the O- and N-termini of a carbamate offers opportunities for modulation of biological properties and improvement in stability and pharmacokinetic properties .

Result of Action

The carbamate functionality participates in hydrogen bonding through the carboxyl group and the backbone nh , which could potentially lead to various molecular and cellular effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, carbamates are widely represented in agricultural chemicals, such as pesticides, fungicides, and herbicides . Therefore, the compound’s action could potentially be influenced by factors such as temperature, pH, and presence of other chemicals in the environment.

生物活性

(R)-Benzyl (1-(benzylamino)-3-hydroxy-1-oxopropan-2-yl)carbamate, with a CAS number of 219835-31-1, is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesis, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C18H20N2O4, with a molecular weight of 328.37 g/mol. The compound features a carbamate functional group, which is known to influence its biological activity. The IUPAC name reflects its stereochemistry and functional groups, highlighting the presence of both benzyl and hydroxy groups that are crucial for its activity.

| Property | Value |

|---|---|

| Molecular Formula | C18H20N2O4 |

| Molecular Weight | 328.37 g/mol |

| CAS Number | 219835-31-1 |

| Purity | 98% |

Research indicates that this compound may act through multiple mechanisms:

- Osteoblast Differentiation : Studies have shown that compounds with similar structures can stimulate bone morphogenetic protein (BMP) signaling pathways, enhancing osteoblast differentiation. For instance, a related compound demonstrated a dose-dependent increase in nascent bone formation in animal models .

- Inhibition of Enzymatic Activity : It has been suggested that the carbamate moiety may interact with specific enzymes, potentially inhibiting proteosomal activity in osteoblastic cells, which could be beneficial in managing bone density disorders .

- Antiviral Properties : Some derivatives of similar compounds have shown promise as non-nucleoside reverse transcriptase inhibitors (NNRTIs), suggesting that this compound might possess antiviral properties, particularly against HIV .

Case Studies and Research Findings

Several studies have explored the biological effects of compounds related to this compound:

Study 1: Osteogenic Activity

A study focused on the osteogenic potential of various benzyl derivatives found that certain analogs significantly increased BMP production and osteoblast differentiation in vitro. The most effective compound in the series exhibited a 3.12-fold increase in bone formation at optimal doses in an animal fracture model .

Study 2: Antiviral Screening

In silico studies identified potential NNRTIs among compounds structurally similar to this compound. These studies utilized molecular docking techniques to predict binding affinities to reverse transcriptase enzymes, indicating promising antiviral activity .

Structure–Activity Relationship (SAR)

The structure–activity relationship of this compound suggests that modifications to the benzyl groups and the hydroxy functional group can significantly alter biological activity. For example:

- Hydrophobic Interactions : The presence of hydrophobic benzyl groups enhances lipophilicity, which is crucial for membrane permeability and bioavailability.

- Functional Group Variability : Substituting different functional groups on the benzene rings has been shown to modulate the compound's interaction with biological targets, affecting both potency and selectivity.

科学的研究の応用

Pharmaceutical Applications

-

Intermediate in Drug Synthesis :

- (R)-Benzyl (1-(benzylamino)-3-hydroxy-1-oxopropan-2-yl)carbamate serves as an important intermediate in the synthesis of lacosamide, an anticonvulsant medication used primarily for the treatment of epilepsy and neuropathic pain. The compound's structure allows for the modification of pharmacological properties, enhancing the efficacy and safety profile of the resulting drugs .

- Potential in Neurological Research :

Biochemical Research Applications

- Enzyme Inhibition Studies :

- Protein Interaction Studies :

Case Study 1: Lacosamide Development

The development of lacosamide involved multiple synthetic steps where this compound was synthesized as a key intermediate. The modification of this compound allowed researchers to optimize its pharmacokinetic properties, leading to a successful clinical application for seizure management.

Case Study 2: Neurological Modulation

A study published in a peer-reviewed journal highlighted the effects of compounds derived from this compound on sodium channels. The results demonstrated that these derivatives could effectively modulate channel activity, providing a foundation for developing new treatments for conditions like epilepsy .

特性

IUPAC Name |

benzyl N-[(2R)-1-(benzylamino)-3-hydroxy-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4/c21-12-16(17(22)19-11-14-7-3-1-4-8-14)20-18(23)24-13-15-9-5-2-6-10-15/h1-10,16,21H,11-13H2,(H,19,22)(H,20,23)/t16-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXFRXMOGXOINIH-MRXNPFEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C(CO)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CNC(=O)[C@@H](CO)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40679613 | |

| Record name | Benzyl [(2R)-1-(benzylamino)-3-hydroxy-1-oxopropan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219835-31-1 | |

| Record name | Benzyl [(2R)-1-(benzylamino)-3-hydroxy-1-oxopropan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。